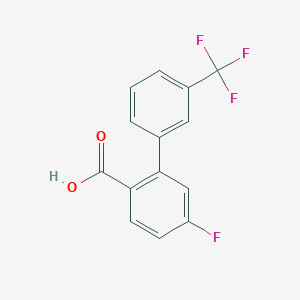

4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-10-4-5-11(13(19)20)12(7-10)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBOKFIBVBVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588065 | |

| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926221-15-0 | |

| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the carbon-carbon bond between the two aromatic rings. This biaryl linkage immediately suggests a cross-coupling reaction as the key bond-forming step. A Suzuki-Miyaura coupling is a prominent and logical choice, involving the reaction of an arylboronic acid with an aryl halide.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnecting the bond between the carboxylated ring and the trifluoromethylated ring suggests precursors such as 4-fluoro-2-halobenzoic acid (or its ester) and (3-trifluoromethylphenyl)boronic acid .

Pathway B: An alternative disconnection points to 2-bromo-5-fluorobenzoic acid (or a precursor) and a suitable organometallic reagent of 3-trifluoromethylbenzene.

A further disconnection involves the introduction of the carboxylic acid group. This can be envisioned as the carboxylation of an organometallic intermediate, such as an aryllithium or Grignard reagent, derived from a corresponding halo-aromatic compound. For instance, the carboxylic acid could be formed from a precursor like 1-bromo-4-fluoro-2-(3-trifluoromethylphenyl)benzene via lithiation and subsequent reaction with carbon dioxide.

Precursor Synthesis and Building Block Strategies

The success of the total synthesis hinges on the efficient preparation of the key building blocks identified during retrosynthetic analysis.

The synthesis of fluorinated aromatic compounds often requires specific methodologies. 4-Fluorobenzoic acid, a common precursor, can be prepared via the Schiemann reaction. This process typically involves the diazotization of 4-aminobenzoic acid, followed by the introduction of fluorine using tetrafluoroborate. The amino group is converted into a diazonium salt, which then reacts with a fluoride (B91410) source.

Another key precursor is a trifluoromethylated phenyl derivative. A direct synthesis of a related compound, 4-Fluoro-2-(trifluoromethyl)benzoic acid, utilizes 2-bromo-5-fluorotrifluoromethylbenzene as a starting material. This highlights a strategy where the core structure is built from a pre-functionalized halogenated benzene (B151609). The synthesis involves forming a Grignard reagent from the aryl bromide, followed by carboxylation with carbon dioxide.

The synthesis of 4-fluoro-2-methylbenzoic acid has been achieved by taking m-fluorotoluene and trichloroacetyl chloride as initial raw materials, which undergo a Friedel-Crafts acylation reaction. This is followed by hydrolysis and acidification to yield the final product.

The introduction and positioning of functional groups on the aromatic rings are critical for synthesizing the desired isomer. Electrophilic aromatic substitution is a fundamental strategy, but regioselectivity can be a challenge. For instance, Friedel-Crafts alkylation can be used to add alkyl groups to a benzene ring, which can later be oxidized to a carboxylic acid. The directing effects of existing substituents (like fluorine, which is an ortho-, para-director) must be carefully considered to achieve the correct substitution pattern.

For precursors where direct substitution is not feasible, multi-step sequences are employed. This can include nitration, followed by reduction to an amine, which can then be converted to a variety of functional groups via diazotization (Sandmeyer reaction) or used in coupling reactions.

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule in fewer steps, often by forming the key bonds on a pre-assembled scaffold.

One of the most common methods for synthesizing benzoic acids is the oxidation of an alkylbenzene. Toluene (B28343) and its derivatives can be oxidized to the corresponding benzoic acids using strong oxidizing agents.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid

Nitric acid

The reaction typically involves heating the alkylbenzene with the oxidant. For industrial-scale production, liquid-phase air oxidation of toluene using cobalt and manganese catalysts is often employed. This method is advantageous as it avoids the use of stoichiometric amounts of expensive or hazardous chemical oxidants.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Aqueous solution, heating | High yield, reliable | Stoichiometric reagent, generates MnO₂ waste |

| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, heating | Strong oxidant | Uses heavy metals (chromium), harsh acidic conditions |

| Nitric Acid (HNO₃) | Heating | Inexpensive | Can lead to nitration byproducts, release of NOx gases |

| Catalytic Air Oxidation | Cobalt/Manganese catalysts, high temp/pressure | Uses air as oxidant, economical | Requires specialized equipment, high energy input |

This table provides a comparative overview of common reagents used for the oxidation of alkylbenzenes to benzoic acids.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (like n-butyllithium) and directs deprotonation specifically to the adjacent ortho position. This creates a stabilized aryllithium intermediate that can then react with an electrophile.

In the context of synthesizing this compound, a DoM strategy could be employed in several ways. For example, starting with 4-fluorobenzoic acid, the carboxylic acid group itself can act as a DMG. Deprotonation with a strong base like s-BuLi would occur at the C2 position, ortho to the carboxylate. The resulting dianion could then be coupled with a 3-trifluoromethylphenyl electrophile. The carboxylate and amide groups are considered strong DMGs. The mechanism involves the DMG acting as a Lewis base to coordinate the lithium from the organolithium reagent, positioning the base to deprotonate the nearest ortho-proton.

| Directing Metalation Group (DMG) | Strength | Comments |

| -CONR₂ (Amide) | Strong | One of the most powerful and widely used DMGs. |

| -COOH (Carboxylic Acid) | Strong | Requires multiple equivalents of strong base to form a dianion. |

| -OMe (Methoxy) | Moderate | A classic DMG, effective for ortho-functionalization. |

| -F (Fluoro) | Moderate | Can direct metalation, though less powerful than amides or carboxylates. |

This table categorizes the directing ability of various functional groups relevant to the synthesis of the target molecule in Directed Ortho-Metalation reactions.

This methodology offers high regioselectivity, often avoiding the mixture of isomers that can be produced in classical electrophilic aromatic substitution reactions.

Catalytic Coupling Reactions for Biaryl Linkages (e.g., Suzuki-Miyaura coupling variants)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including this compound. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org For the target molecule, this typically involves the coupling of a 2-halo-4-fluorobenzoic acid derivative with (3-trifluoromethylphenyl)boronic acid.

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative (facilitated by a base), and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. nih.govlibretexts.org

The reactivity of the electrophilic partner is crucial, with the order of reactivity for the halide leaving group being I > Br > OTf >> Cl. libretexts.org Therefore, 2-bromo-4-fluorobenzoic acid or 2-iodo-4-fluorobenzoic acid are common starting materials. The choice of catalyst, ligand, and base is critical, especially given the electron-deficient nature of both coupling partners, which can present challenges. acs.org Palladium complexes with electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and subsequent steps. acs.org

Table 1: Representative Suzuki-Miyaura Reaction Components

| Role | Example Compound | Purpose |

|---|---|---|

| Electrophile | 2-Bromo-4-fluorobenzoic acid | Provides the benzoic acid backbone. |

| Nucleophile | (3-Trifluoromethylphenyl)boronic acid | Provides the second aromatic ring. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates the C-C bond formation. |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation. |

| Solvent | Toluene / Water mixture | Provides the medium for the reaction. |

C-H Functionalization Methodologies for Aromatic Substitution

As an alternative to traditional cross-coupling reactions that require pre-functionalization of both coupling partners, direct C-H functionalization (or C-H activation) has emerged as a more atom-economical approach. nih.gov This methodology aims to form the biaryl bond by directly coupling a C-H bond of one arene with a C-X (where X is a halide) bond of another, or even a direct C-H/C-H coupling.

In the context of synthesizing this compound, a potential C-H functionalization route could involve the palladium-catalyzed direct arylation of 4-fluorobenzoic acid at the C2-position with a 3-trifluoromethyl-substituted arylating agent. The carboxylic acid group can act as a directing group, facilitating the activation of the ortho C-H bond. nih.gov While synthetically attractive, these reactions can face challenges in controlling regioselectivity and preventing self-coupling, and often require specific directing groups and oxidants to be effective. nih.gov Research in this area focuses on developing catalytic systems that can overcome these limitations for electron-poor substrates. nih.gov

Multi-Step Synthetic Sequences and Optimization

The practical synthesis of this compound involves a detailed, multi-step process where each stage is optimized to ensure high yield and purity.

Step-by-Step Reaction Protocols

A representative synthetic protocol based on the Suzuki-Miyaura coupling is outlined below:

Reaction Setup: A reaction vessel is charged with 2-bromo-4-fluorobenzoic acid, (3-trifluoromethylphenyl)boronic acid, and a suitable base such as potassium carbonate.

Solvent Addition: A solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane (B91453) and water, is added to the vessel.

Degassing: The mixture is thoroughly degassed, typically by bubbling nitrogen or argon through the solution, to remove oxygen which can deactivate the palladium catalyst.

Catalyst Addition: The palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added under an inert atmosphere.

Reaction: The mixture is heated to a specified temperature, often between 80-110 °C, and stirred for several hours until reaction completion is indicated by monitoring techniques like TLC or LC-MS. mdpi.com

Workup: Upon cooling, the reaction mixture is acidified with an aqueous acid (e.g., HCl) to protonate the carboxylate.

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.

Reagent Selection and Reaction Condition Optimization

Optimizing the synthesis is critical for achieving high efficiency. Key parameters include:

Reagent Selection:

Halide: An aryl bromide is often chosen as a balance between high reactivity and cost-effectiveness compared to the more reactive but more expensive aryl iodide. libretexts.org Aryl chlorides are less reactive and require more specialized catalytic systems. acs.org

Catalyst/Ligand: The choice of palladium catalyst and its associated ligand is paramount. For challenging couplings involving electron-deficient substrates, ligands such as Buchwald's biaryl phosphines (e.g., DavePhos) or other bulky, electron-donating ligands can significantly improve yields by promoting the catalyst's turnover and stability. acs.org

Base: The base plays a key role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. The strength and solubility of the base can impact reaction rates and yields. acs.org

Condition Optimization:

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. Toluene, 1,4-dioxane, and dimethylformamide (DMF) are common organic solvents, often used with water. acs.org

Temperature: Reaction temperatures are typically elevated to ensure a reasonable reaction rate. Studies have shown that increasing the temperature from 70 °C to 110 °C can lead to higher conversion percentages for similar fluorinated biaryl syntheses. mdpi.com

Concentration: The concentration of reactants can influence reaction kinetics and the formation of side products.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Options | Considerations |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Choice of ligand is crucial for electron-poor substrates. acs.org |

| Ligand | PPh₃, DavePhos, SPhos | Bulky, electron-donating ligands often improve performance. acs.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strength and solubility affect the rate of transmetalation. acs.org |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMSO | Must facilitate interaction between organic and aqueous phases. acs.org |

| Temperature | 80 - 120 °C | Higher temperatures generally increase reaction rate. mdpi.com |

Yield Enhancement and Side Product Minimization

A primary goal in process development is to maximize the yield of the desired product while minimizing impurities. In Suzuki-Miyaura couplings, common side reactions include:

Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.

Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the loss of the nucleophilic partner. acs.org This can be a significant issue with electron-poor boronic acids.

Strategies to enhance yield and minimize these side products include:

Inert Atmosphere: Rigorously excluding oxygen by working under nitrogen or argon minimizes homocoupling.

Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid can compensate for losses due to protodeboronation and drive the reaction to completion.

Optimized Reaction Time: Monitoring the reaction and stopping it once the starting material is consumed can prevent product degradation or the formation of further byproducts.

Ligand Selection: The choice of ligand is critical in preventing side reactions. Certain ligands can stabilize the palladium catalyst and facilitate the desired reductive elimination over competing pathways. acs.org For instance, the use of specific ligands can be crucial to avoid side product formation, which simplifies purification. acs.org

By carefully controlling these factors, the synthesis can be optimized to provide this compound in high yield and purity, suitable for its intended applications.

Chemical Reactivity and Derivatization Studies

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters and amides, conversion to acyl chlorides and anhydrides, and reduction to the corresponding alcohol.

The synthesis of esters from fluorinated aromatic carboxylic acids is a common transformation. For instance, the esterification of such acids can be achieved using alcohols in the presence of a catalyst. One study highlighted the use of a heterogeneous catalyst, UiO-66-NH2, for the methyl esterification of various fluorinated aromatic carboxylic acids with methanol, demonstrating a significant reduction in reaction time compared to traditional methods. rsc.org While this study did not specifically use 4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, the general methodology is applicable. For example, 4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide (B1680751) 4-(trifluoromethyl)benzoates through coupling with N,N′-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide. sigmaaldrich.com

Amide synthesis from carboxylic acids is another fundamental reaction. Generally, this involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. researchgate.net A variety of N-trifluoromethyl amides have been synthesized from carboxylic acid halides and esters under mild conditions. nih.govescholarship.org The reaction of acyl chlorides or acid anhydrides with trifluoromethylphenyl amines in tetrahydrofuran (B95107) (THF) has been shown to produce trifluoromethylphenyl amides in good yields. researchgate.net

Table 1: Representative Conditions for Ester and Amide Formation

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | Ester | sigmaaldrich.comglobalscientificjournal.com |

The conversion of carboxylic acids to more reactive acyl chlorides is a key step in the synthesis of many derivatives. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uklibretexts.org The reaction of a carboxylic acid with thionyl chloride, for instance, yields the acyl chloride along with gaseous byproducts (SO₂ and HCl), which simplifies purification. chemguide.co.uklibretexts.org For example, 2,3,4,5-tetrafluorobenzoyl chloride has been synthesized from the corresponding carboxylic acid using triphosgene (B27547) and a catalytic amount of N,N-dimethylformamide (DMF) in 1,2-dichloroethane, achieving a yield of 95%. asianpubs.org

Symmetrical carboxylic anhydrides can be prepared from carboxylic acids using dehydrating agents. One method involves the reaction of a carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724) to yield the corresponding anhydride (B1165640). chemicalbook.com Benzoic anhydride, for example, can be synthesized by reacting benzoyl chloride with benzoic acid. orgsyn.org

Table 2: Reagents for Acyl Chloride and Anhydride Synthesis from Carboxylic Acids

| Product | Reagent | Typical Byproducts | Reference |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl | chemguide.co.uklibretexts.org |

| Acyl Chloride | Phosphorus pentachloride (PCl₅) | POCl₃, HCl | chemguide.co.uklibretexts.org |

| Acyl Chloride | Phosphorus trichloride (PCl₃) | H₃PO₃ | chemguide.co.uklibretexts.org |

| Anhydride | p-Toluenesulfonyl chloride (TsCl), K₂CO₃ | TsOH, KCl, CO₂, H₂O | chemicalbook.com |

| Anhydride | Triphenylphosphine/Trichloroisocyanuric acid | Triphenylphosphine oxide, etc. | researchgate.net |

The carboxylic acid functionality of fluorinated benzoic acids can be reduced to the corresponding benzyl (B1604629) alcohol. This transformation is important for the synthesis of various intermediates. Reagents such as lithium aluminum hydride (LiAlH₄) and diborane (B8814927) are effective for this reduction. google.comguidechem.com For instance, 4-(trifluoromethoxy)benzyl alcohol has been prepared by the reduction of 4-(trifluoromethoxy)benzoic acid with lithium alanate or diborane. google.com However, the use of these reagents on an industrial scale requires significant safety precautions. google.com

Catalytic hydrogenation offers an alternative route for the reduction of benzoic acids. For example, hydrogenation of benzoic acid over a Pt/SnO₂ catalyst has been shown to produce benzyl alcohol with high selectivity under mild conditions. manchester.ac.ukqub.ac.uk Another method involves the formation of a mixed anhydride with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) to yield the corresponding alcohol. google.com

Reactivity of the Aromatic Fluorine Atom

The fluorine atom attached to the aromatic ring is subject to nucleophilic aromatic substitution, a reaction facilitated by the presence of electron-withdrawing groups on the ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing substituents. libretexts.org The trifluoromethyl group and the carboxylic acid group in this compound are electron-withdrawing, which should facilitate nucleophilic attack on the carbon bearing the fluorine atom. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org

For SNAr reactions to occur, the presence of an electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate through resonance. libretexts.org In the case of this compound, the carboxylic acid is para to the fluorine atom, and the trifluoromethylphenyl group is ortho, both contributing to the activation of the fluorine for substitution. Studies on similar fluorinated aromatic compounds have shown that they can be functionalized by reaction with nucleophiles. researchgate.net For example, unprotected ortho-fluoro/methoxy (B1213986) benzoic and naphthoic acids have been shown to react with Grignard or organolithium reagents to displace the fluoro or methoxy group. researchgate.net

Halogen exchange reactions, where one halogen is replaced by another, are also possible on aromatic rings. While the direct exchange of an aromatic fluorine for another halogen is less common than in aliphatic systems, under specific conditions, such transformations can be achieved. For instance, the Finkelstein reaction is a well-known halogen exchange reaction, though it is more typically applied to alkyl halides. Research on halogen exchange reactions of aliphatic fluorine compounds has demonstrated that C-F bonds can be selectively activated using reagents like trialkyl aluminum and a titanocene (B72419) dihalide catalyst. organic-chemistry.org The applicability of such methods to aromatic systems like this compound would require specific investigation.

Chemical Behavior of the Trifluoromethylphenyl Moiety

Influence on Overall Reactivity

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. When attached to the phenyl ring, it significantly reduces the electron density of the aromatic system. This deactivation of the ring can influence its susceptibility to electrophilic aromatic substitution reactions. The electron-withdrawing effect of the trifluoromethyl group can also impact the acidity of the carboxylic acid proton, though the effect is transmitted through the phenyl ring and the 2-position linkage.

The presence of the CF3 group has been shown to enhance the metabolic stability of molecules in various applications, a property attributed to the strength of the carbon-fluorine bond. Furthermore, the lipophilicity of a molecule is often increased by the presence of a trifluoromethyl group, which can be a significant factor in the design of bioactive compounds.

Stability under Diverse Reaction Conditions

The trifluoromethyl group is known for its exceptional stability under a wide range of reaction conditions. It is generally resistant to transformation under many acidic, basic, and redox conditions commonly employed in organic synthesis. This robustness allows for chemical modifications to be carried out on other parts of the molecule, such as the carboxylic acid group, without affecting the trifluoromethylphenyl moiety. For instance, studies on related compounds like trifluoromethyl phenyl sulfone have demonstrated high thermal and radiation stability, even in the presence of strong acids like nitric acid. This inherent stability makes the trifluoromethylphenyl group a reliable component in the design of complex molecules intended for use in demanding environments.

Formation of Complex Molecular Architectures

The functional groups present in this compound, particularly the carboxylic acid, make it a versatile precursor for the construction of a variety of complex molecular architectures, including heterocyclic systems and organometallic clusters. While specific studies on this exact molecule are limited, the reactivity of analogous 2-arylbenzoic acids and other fluorinated benzoic acids provides a strong indication of its synthetic potential.

Cyclization Reactions (e.g., Pyrazole (B372694), Oxadiazole, Furo-pyridine systems)

The carboxylic acid functionality is a common starting point for the synthesis of various five-membered and fused heterocyclic rings.

Pyrazole Derivatives: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While this compound is not a direct precursor in this classic route, it can be chemically modified to an appropriate intermediate. For example, the carboxylic acid could be converted to a ketone, which could then be used to build the pyrazole ring. The synthesis of fluorinated pyrazoles is an active area of research due to their applications in medicinal and agrochemical fields.

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized from carboxylic acids. A typical method involves the conversion of the benzoic acid to its corresponding hydrazide, followed by cyclization. For example, a related compound, 4-fluorobenzoic acid, has been used to synthesize 1,3,4-oxadiazole derivatives through its acid hydrazide. It is expected that this compound would undergo a similar reaction sequence. The general scheme involves reacting the benzoic acid with hydrazine hydrate (B1144303) to form the carbohydrazide, which is then cyclized using a dehydrating agent or by reaction with another carbonyl-containing compound.

Furo-pyridine Systems: The synthesis of furo-pyridine systems can be achieved through various strategies, often involving intramolecular cyclization reactions. While direct synthesis from this compound is not straightforward, derivatives of this molecule could serve as key intermediates. For instance, functionalization of the aromatic rings followed by cyclization is a common approach to building such fused heterocyclic systems. Research on the synthesis of trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) derivatives has demonstrated the utility of fluorinated building blocks in creating these complex scaffolds.

Below is an interactive table summarizing general conditions for the synthesis of these heterocycles from analogous benzoic acid derivatives.

| Heterocycle | Starting Material Analogue | Key Reagents | General Conditions |

| Pyrazole | 3′,5′-bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid, Vilsmeier-Haack reagent | Reflux in ethanol, followed by reaction with the Vilsmeier-Haack reagent. |

| Oxadiazole | 4-Fluorobenzoic acid | Hydrazine hydrate, Phosphorus oxychloride | Formation of acid hydrazide, followed by cyclization. |

| Furo-pyridine | 2,5-Dichloronicotinic acid | Ethyl 2-hydroxyacetate, Base | SNAr reaction followed by intramolecular cyclization. |

Condensation Reactions for Scaffold Assembly

The carboxylic acid group of this compound is a prime site for condensation reactions, allowing for the assembly of larger molecular scaffolds. These reactions typically involve the formation of an amide or ester linkage. For instance, condensation with various amines or anilines would lead to the corresponding benzamides. Such reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Studies on related fluorinated benzoic acids have shown that they readily participate in condensation reactions. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is used in condensation reactions with aminopyridines to synthesize potassium channel openers. It is highly probable that this compound would exhibit similar reactivity, allowing for its incorporation into a wide array of molecular structures through amide bond formation.

Coordination Chemistry with Metal Centers (e.g., chelation leading to organometallic clusters)

The presence of fluorine and trifluoromethyl groups can impact the properties of the resulting metal complexes. For instance, fluorinated ligands have been used in the design of metallodrugs and can influence the physicochemical and biological properties of the complexes. The carboxylic acid group of a related compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, has been shown to chelate with metal centers like dysprosium, leading to the formation of pH-tuneable magnetic organometallic clusters. researchgate.net This suggests that this compound could also serve as a ligand for the construction of novel coordination compounds with potentially interesting magnetic or catalytic properties. The formation of such organometallic clusters is dependent on factors like the choice of metal, solvent, and reaction conditions.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, offering profound insights into the carbon-hydrogen framework and the specific environments of the fluorine atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in mapping the precise structure of organic molecules. For this compound, the analysis of chemical shifts, coupling constants, and signal multiplicities in these spectra allows for the unambiguous assignment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the fluorinated benzoic acid ring and the trifluoromethylphenyl ring will exhibit distinct chemical shifts due to their different electronic environments. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. Spin-spin coupling between adjacent protons will result in characteristic splitting patterns (e.g., doublets, triplets, and multiplets), which are crucial for determining the substitution pattern of the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of two distinct aromatic rings and a carboxylic acid group, a total of 14 carbon signals are expected, although some may overlap. The carbonyl carbon of the carboxylic acid will resonate at a downfield chemical shift, typically in the range of 165-175 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents. For instance, carbons directly attached to fluorine will exhibit a large one-bond C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (1H) | > 10 (broad singlet) | Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic Protons (6H) | 7.0 - 8.5 (multiplets) | Aromatic Carbons (12C) | 115 - 145 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Given the presence of two distinct fluorine-containing moieties (a fluoro group and a trifluoromethyl group), ¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing this compound. ¹⁹F NMR offers high sensitivity and a wide range of chemical shifts, making it ideal for distinguishing between different fluorine environments.

The spectrum is expected to show two distinct signals. The singlet from the trifluoromethyl (-CF₃) group is typically found in the range of -60 to -65 ppm relative to a standard reference like CFCl₃. The fluorine atom attached to the benzoic acid ring will appear as a separate signal, likely a multiplet due to coupling with neighboring protons. The precise chemical shift of this fluorine will be influenced by its position on the aromatic ring and the electronic effects of the other substituents.

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other within the same spin system. This is particularly useful for assigning the protons on the two aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of carbon atoms that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes longer-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting the different structural fragments of the molecule, such as linking the two aromatic rings and the carboxylic acid group.

Together, these 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular structure of this compound.

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance or for monitoring the progress of a chemical reaction without the need for a calibration curve, provided a certified internal standard is used. diva-portal.org By carefully controlling experimental parameters such as relaxation delays, ¹H or ¹⁹F NMR spectra can be used to accurately quantify the amount of this compound in a sample. diva-portal.orghuji.ac.il The integral of a specific, well-resolved signal from the analyte is compared to the integral of a signal from a known amount of an internal standard. diva-portal.org This technique is valued for its high precision and accuracy.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds and functional groups.

Key expected vibrational bands include:

O-H Stretch: A broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is typically involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid is anticipated in the range of 1680-1710 cm⁻¹.

C=C Aromatic Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.

C-F Stretch: Strong absorption bands associated with the stretching vibrations of the carbon-fluorine bonds are expected. The C-F stretch of the fluoro-substituted aromatic ring typically appears in the 1250-1000 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group will also give rise to strong absorptions in a similar region.

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond and the O-H bend of the carboxylic acid group are expected in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1350-1440 cm⁻¹, respectively.

Table 2: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F Stretch (Aryl-F and CF₃) | 1000 - 1300 | Strong |

Mass Spectrometry

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, with the molecular formula C₁₄H₈F₄O₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass is a critical piece of data for confirming the identity of a synthesized compound. nih.gov

Table 2: Exact Mass Data for C₁₄H₈F₄O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₈F₄O₂ |

| Nominal Mass | 296 u |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting daughter ions. In an MS/MS experiment, the parent ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

Plausible fragmentation pathways for this compound would involve the characteristic losses from the carboxylic acid group, such as the loss of a hydroxyl radical (•OH), water (H₂O), or the entire carboxyl group (•COOH). nist.gov Further fragmentation could involve cleavage at the bond connecting the two phenyl rings, leading to ions corresponding to the fluorobenzoyl and trifluoromethylphenyl moieties. Analyzing these pathways provides definitive confirmation of the connectivity of the atoms within the molecule.

Table 3: Predicted MS/MS Fragmentation for the [M-H]⁻ Ion of this compound This table is interactive. Click on the headers to sort.

| Fragment Description | Proposed Formula of Lost Neutral | m/z of Fragment Ion |

|---|---|---|

| Decarboxylation | CO₂ | 251.0535 |

| Loss of Carboxyl Radical and H | HCOOH | 249.0379 |

| Cleavage yielding fluorobenzoate | C₇H₄F₃ | 139.0142 |

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Single crystal X-ray diffraction analysis provides unequivocal information about the molecular structure, including bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid and 4-Fluoro-2-(phenylamino)benzoic acid, allows for well-founded predictions of its solid-state geometry. nih.govnih.govresearchgate.net

Due to significant steric hindrance between the bulky trifluoromethylphenyl group and the carboxylic acid group at the ortho position, the two aromatic rings are expected to be twisted relative to each other, resulting in a large dihedral angle. nih.govnih.gov This is a common feature in 2-substituted biphenyl (B1667301) derivatives. Similarly, the carboxylic acid group itself is likely rotated out of the plane of its attached benzene (B151609) ring to minimize steric repulsion with the adjacent substituent. nih.govresearchgate.net

The way molecules pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. The analysis of these interactions is crucial for understanding the material's properties.

Hydrogen Bonding: For nearly all crystalline benzoic acids, the most dominant intermolecular interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govresearchgate.netnih.gov This robust supramolecular synthon is highly anticipated in the crystal structure of this compound.

Halogen Bonding and Other Weak Interactions: The presence of fluorine atoms allows for other potential interactions. Weak C-H···F and C-H···O hydrogen bonds are often observed in fluorinated organic compounds, further stabilizing the crystal packing. nih.govresearchgate.net Additionally, halogen bonding, where a halogen atom acts as an electrophilic species, could occur, potentially involving C-F···O or C-F···π interactions. researchgate.netossila.com Intermolecular F···F contacts near the sum of their van der Waals radii are also possible. nih.gov

π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules are also expected to play a role in the crystal packing. mdpi.com However, due to the non-planar nature of the molecule, these interactions are likely to be offset or slipped, where the rings are not perfectly co-facial but are displaced relative to one another. nih.govrsc.org The electron-withdrawing nature of the fluorine and trifluoromethyl groups influences the quadrupole moment of the aromatic rings, which in turn affects the geometry of these stacking interactions. rsc.org

Table 4: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | D···A ≈ 2.6 - 2.8 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-Centroid ≈ 3.5 - 4.0 |

| C-H···F Interaction | C-H | F-C | H···F ≈ 2.4 - 2.7 |

Conformational Analysis in the Crystalline State

A comprehensive review of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Single-crystal X-ray diffraction analysis is the definitive method for determining the conformational properties of a molecule in its crystalline state, providing precise data on bond lengths, bond angles, and dihedral angles. In the absence of such a study for this specific compound, a detailed analysis of its solid-state conformation, including the precise dihedral angles between the phenyl rings and the twist of the carboxylic acid group, cannot be provided.

Typically, the conformational analysis of a biaryl system like this compound in the crystalline state would focus on several key structural parameters:

Dihedral Angle between Phenyl Rings: This angle is a critical descriptor of the molecule's three-dimensional shape and is influenced by the steric hindrance between substituents on the two rings. For instance, in the structurally related compound 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group ortho to the carboxylic acid moiety causes significant steric strain, leading to a substantial rotation of the carboxylic acid group out of the plane of the aromatic ring, with a measured plane-to-plane angle of 47.2(1)°. A similar steric interaction would be expected in this compound, likely resulting in a non-planar arrangement of the two phenyl rings.

Orientation of the Carboxylic Acid Group: The planarity of the carboxylic acid group relative to its attached phenyl ring is another important conformational feature. Intramolecular hydrogen bonding and crystal packing forces can influence this orientation. In many benzoic acid derivatives, the carboxylic acid group is observed to be nearly co-planar with the benzene ring to maximize π-conjugation. However, bulky ortho-substituents, such as the 3-trifluoromethylphenyl group in the title compound, would likely force the carboxylic acid group to twist out of the plane of the fluorinated phenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. Benzoic acids commonly form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate in a head-to-tail fashion.

Without experimental crystallographic data for this compound, the following tables, which would typically present such findings, remain unpopulated.

Table 1: Selected Bond Lengths (Å) This table would be populated with experimental data from X-ray crystallography.

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| C1 | C2 | Data not available |

| C2 | F1 | Data not available |

| C1 | C(O)OH | Data not available |

| C(O) | OH | Data not available |

| C=O | O | Data not available |

Table 2: Selected Bond Angles (°) This table would be populated with experimental data from X-ray crystallography.

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| F1 | C2 | C1 | Data not available |

| C2 | C1 | C(O)OH | Data not available |

| C1 | C(O) | O | Data not available |

Table 3: Selected Dihedral Angles (°) This table would be populated with experimental data from X-ray crystallography.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|---|---|---|---|

| F-Ph | - | Ph-CF3 | - | Data not available |

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state conformation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the geometric, electronic, and energetic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation, providing insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A typical DFT study on 4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid would involve:

Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The presence of bulky groups like the trifluoromethylphenyl ring and the carboxylic acid group can cause steric hindrance, leading to non-planar arrangements between the two phenyl rings and the carboxylic acid moiety. For instance, in related molecules, the trifluoromethyl group's steric interactions can rotate the carboxylic acid group out of the aromatic plane.

Electronic Structure: Once the geometry is optimized, DFT is used to calculate the distribution of electrons within the molecule. This provides fundamental electronic properties such as orbital energies, dipole moment, and charge distribution, which are essential for understanding the molecule's reactivity and spectroscopic behavior.

Commonly used functionals for this type of analysis include B3LYP, paired with a basis set such as 6-311++G(d,p), which provides a robust description of electron behavior.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

While DFT is prevalent, other methods could be used for a comparative analysis of this compound:

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. They can be more computationally intensive than DFT but are valuable for benchmarking results.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster but less accurate as they use parameters derived from experimental data to simplify calculations. They are useful for preliminary analysis of large molecules or for providing an initial structure for more rigorous DFT or ab initio optimization.

A comparative study using these different levels of theory would help validate the computational results and provide a more comprehensive understanding of the molecule's properties.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the LUMO and HOMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Table 1: Illustrative Frontier Molecular Orbital Data (Conceptual) This table is for illustrative purposes only, as specific data for the target compound is not available.

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered by electron-withdrawing F and CF₃ groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by electron-withdrawing F and CF₃ groups. |

| ΔE (Gap) | ELUMO - EHOMO | Influences chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer and stabilizing interactions between filled (donor) and empty (acceptor) orbitals. Key insights from an NBO analysis of this compound would include:

Hyperconjugative Interactions: These are stabilizing interactions resulting from the delocalization of electron density from filled bonding orbitals to empty anti-bonding orbitals. For example, the interaction between the lone pairs of the oxygen atoms in the carboxylic acid group and the anti-bonding orbitals of the phenyl ring (LP(O) → π*(C-C)) would indicate electron delocalization and contribute to the molecule's stability.

Intramolecular Charge Transfer: NBO analysis quantifies the transfer of charge between different parts of the molecule, highlighting the electronic effects of the fluorine and trifluoromethyl substituents on the benzoic acid framework.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Electron-Rich Regions (Negative Potential): Typically colored in shades of red, these areas are rich in electrons and are the most likely sites for an electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons.

Electron-Poor Regions (Positive Potential): Colored in shades of blue, these areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be the most positive region, making it the primary site for deprotonation.

Neutral Regions: Areas colored in green represent regions of near-zero potential.

The MEP map would visually confirm the influence of the electron-withdrawing substituents and highlight the distribution of charge across the entire molecule, providing a clear guide to its chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C single bond connecting the two phenyl rings (the biaryl linkage) and the orientation of the carboxylic acid group.

The rotation around the biaryl linkage in 2-substituted biphenyl (B1667301) systems is a key determinant of their three-dimensional structure. In the case of this compound, the presence of substituents on both rings influences the rotational energy profile. The interplay between steric hindrance and electronic effects dictates the preferred conformations. plos.org

Computational studies on similar biaryl systems, such as diflunisal, a fluorinated anti-inflammatory drug, have shown that the torsional distribution around the inter-ring C-C bond leads to distinct stable conformers. nih.gov For this compound, the primary dihedral angle of interest is that between the planes of the two aromatic rings. Due to the steric bulk of the carboxylic acid group and the trifluoromethyl group at the ortho-positions of the biaryl linkage, a planar conformation is expected to be energetically unfavorable.

Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to map the potential energy surface as a function of this dihedral angle. For analogous 2-arylbenzoic acids, non-planar (twisted) ground state conformations are common. rsc.org The rotational barrier is the energy required to move from one stable conformer to another, often through a higher-energy planar or perpendicular transition state. Studies on substituted biphenyls have shown that these barriers can be calculated to understand the flexibility of the molecule. biomedres.usbiomedres.us

Table 1: Predicted Torsional Angles and Energy Barriers for this compound based on Analogous Biaryl Systems

| Parameter | Predicted Value Range | Basis of Prediction |

| Ground State Dihedral Angle (Ring-Ring) | 45° - 90° | Steric hindrance from ortho substituents, as seen in other 2-arylbenzoic acids and substituted biphenyls. rsc.orgacs.org |

| Rotational Barrier (around biaryl bond) | 10 - 20 kcal/mol | DFT calculations on similarly substituted biaryl molecules. biomedres.usbiomedres.us |

| Carboxylic Acid Group Orientation | Likely twisted out of the plane of the attached phenyl ring | To minimize steric interactions with the ortho-substituent on the other ring. |

Note: The data in this table are illustrative and based on computational studies of structurally related biaryl compounds. Specific experimental or computational data for this compound are not available in the cited literature.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the biaryl linkage in solution. These simulations model the movement of atoms over time, offering a picture of the conformational flexibility of the molecule under various conditions.

For this compound, MD simulations would likely show that the molecule does not exist in a single static conformation but rather as an ensemble of rapidly interconverting rotamers. The molecule would exhibit significant torsional motion around the biaryl bond, exploring a range of dihedral angles around the low-energy twisted conformation. The rate of interconversion between these conformers is related to the height of the rotational energy barrier.

The dynamic nature of the biaryl linkage is crucial for understanding how the molecule might interact with biological targets, as it can adapt its shape to fit into a binding pocket. Studies on other flexible biaryl molecules have demonstrated that understanding this dynamic behavior is essential for rational drug design. nih.govnih.gov

Spectroscopic Property Simulations

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, has become a standard tool in chemical research. nih.gov For this compound, theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts.

The chemical shifts are highly sensitive to the electronic environment of each nucleus. The fluorine atom and the trifluoromethyl group are strong electron-withdrawing groups, which will significantly influence the chemical shifts of nearby carbon and hydrogen atoms. 19F NMR is particularly informative. The chemical shift of the fluorine atom and the trifluoromethyl group can be sensitive to the molecule's conformation and its surrounding environment. nih.gov DFT calculations have been shown to accurately predict 19F NMR chemical shifts in various fluorinated organic molecules. nih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Structurally Similar Compound (e.g., 3-(Trifluoromethyl)benzoic acid)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| 1H (aromatic) | 7.5 - 8.5 | 7.71 - 8.36 rsc.org |

| 13C (aromatic) | 125 - 135 | 128.4 - 133.8 rsc.org |

| 13C (CF3) | ~123 (q, JC-F ≈ 272 Hz) | ~124 (q, JC-F ≈ 272 Hz) |

| 19F (CF3) | -62 to -64 | -62.8 rsc.org |

Note: This table provides an example of the correlation between predicted and experimental NMR data for a related compound, 3-(Trifluoromethyl)benzoic acid, as specific data for the target molecule is not available. The predicted values are typical for DFT calculations.

Theoretical calculations of vibrational frequencies using DFT are instrumental in assigning the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net For this compound, these calculations can help to identify characteristic vibrational modes.

Key vibrational modes would include:

O-H stretch of the carboxylic acid, typically a broad band around 2500-3300 cm-1.

C=O stretch of the carboxylic acid, a strong band around 1700 cm-1.

C-F stretch of the fluorine substituent, expected in the 1100-1300 cm-1 region.

C-F stretches of the trifluoromethyl group, which are typically strong and appear in the 1100-1400 cm-1 range.

Aromatic C=C stretching vibrations in the 1400-1600 cm-1 region.

Computational studies on benzoic acid and its derivatives have shown good agreement between calculated and experimental vibrational spectra, aiding in the detailed assignment of vibrational modes. nih.govresearchgate.netmdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |

| C-F stretch (Trifluoromethyl) | 1100 - 1400 | Strong |

| C-F stretch (Aryl fluoride) | 1100 - 1300 | Strong |

Note: The data in this table are illustrative and based on typical frequency ranges for the specified functional groups as determined by DFT calculations on analogous molecules. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the electron-withdrawing fluorine and trifluoromethyl groups, as well as the carboxylic acid group, will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The non-planar conformation of the biaryl system will affect the extent of π-conjugation between the two rings, which in turn will impact the absorption spectrum. Generally, increased twisting leads to a blue shift (shift to shorter wavelengths) compared to a hypothetical planar analogue.

TD-DFT calculations on biaryl-substituted molecules have shown good correlation with experimental spectra, allowing for the interpretation of the electronic transitions responsible for the observed absorption bands. mdpi.commdpi.com

Table 4: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S0 → S1 (π → π) | 280 - 320 | > 0.1 |

| S0 → S2 (π → π) | 230 - 260 | > 0.2 |

Note: The data in this table are illustrative and based on TD-DFT calculations for substituted biaryl and benzoic acid systems. The actual values for this compound may vary. mdpi.commdpi.com

Thermochemical Properties and Reaction Energetics

Enthalpies of Formation and Reaction Energies

Specific experimentally determined or computationally calculated data for the enthalpy of formation and reaction energies of this compound are not available. For context, the Active Thermochemical Tables (ATcT) provide a value for the enthalpy of formation (ΔfH°) of the parent molecule, benzoic acid, as -384.72 ± 0.17 kJ/mol at 298.15 K. Theoretical calculations for isomers, such as 2-Fluoro-4-(trifluoromethyl)benzoic acid, show a calculated enthalpy of formation in the gaseous state (ΔfH°gas) of -1052.86 kJ/mol, though this is based on computational estimations and not for the specific compound of interest. Without dedicated studies, these values can only serve as a general reference for related structures.

Investigation of Nonlinear Optical (NLO) Properties

Hyperpolarizability Calculations

There are no specific published hyperpolarizability calculations for this compound. Hyperpolarizability is a measure of a molecule's nonlinear optical response and is typically calculated using quantum chemical methods. DFT is a common approach to predict the first-order hyperpolarizability (β) of molecules to assess their potential for NLO applications. While general methodologies for these calculations are well-established, their application to this particular compound is not documented in the available literature.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile organic compounds like 4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid. This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a reversed-phase HPLC method is commonly developed.

A typical HPLC system for purity assessment would involve a C18 column as the stationary phase, with a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is often performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

For the isolation of this compound from a reaction mixture or for the purification of a crude sample, preparative HPLC can be employed. This technique utilizes larger columns and higher flow rates to separate and collect larger quantities of the desired compound.

Table 1: Representative HPLC Parameters for Analysis of a Related Compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 10% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Progress

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of the synthesis of this compound, GC-MS can be utilized to identify and quantify volatile byproducts, starting materials, and reaction intermediates. This information is crucial for monitoring the progress of a chemical reaction and for optimizing reaction conditions.

For GC-MS analysis, the sample is typically derivatized to increase its volatility and thermal stability. A common derivatization agent for carboxylic acids is diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for their identification by comparing the obtained mass spectra with spectral libraries.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a range of temperatures. This technique is used to determine the thermal stability of a compound and to identify the temperatures at which it decomposes. A typical TGA experiment involves heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its weight. The resulting TGA curve plots mass loss versus temperature, from which the onset of decomposition can be determined.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, glass transition temperature, and other phase transitions of a material. For a crystalline solid like this compound, a sharp endothermic peak on the DSC thermogram would indicate its melting point. The area under this peak is proportional to the enthalpy of fusion.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Hypothetical Value |

| TGA | Onset of Decomposition | > 250 °C |

| DSC | Melting Point | 150 - 160 °C |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a novel or synthesized compound like this compound, elemental analysis provides experimental verification of its chemical formula (C₁₄H₈F₄O₂). The experimentally determined percentages of carbon, hydrogen, and other elements are compared with the theoretically calculated values. A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 56.39 |

| Hydrogen | H | 1.01 | 2.70 |

| Fluorine | F | 19.00 | 25.49 |

| Oxygen | O | 16.00 | 15.42 |

Applications in Advanced Chemical Research Non Clinical Focus

Utilization as a Building Block in Complex Molecular Synthesis

As a specialized building block, this compound offers chemists a pre-functionalized scaffold to construct larger, more complex molecular architectures with precisely controlled electronic and steric properties.

The carboxylic acid group is a primary coordination site for metal ions, making the molecule an excellent candidate for designing sophisticated organic ligands. Aromatic carboxylates are widely used as ligands, particularly for creating coordination complexes with lanthanide and transition metals. bohrium.com The fluorinated biphenyl (B1667301) portion of the molecule acts as a rigid backbone, influencing the spatial arrangement of the coordinating carboxylate group and thereby dictating the geometry and stability of the resulting metal complex.

Research on similar fluorinated benzoic acid derivatives has shown their efficacy in forming organometallic complexes. For instance, the isomeric compound 3-Fluoro-4-(trifluoromethyl)benzoic acid can chelate with dysprosium (Dy³⁺) ions to form pH-tunable magnetic organometallic clusters that exhibit slow magnetic relaxation. ossila.com This suggests that 4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid could similarly serve as a ligand for creating single-molecule magnets or other functional organometallic materials. Furthermore, benzoic acids are known to be amenable to advanced synthetic modifications, such as ruthenium-catalyzed C-H functionalization, allowing for their elaboration into more complex ligand structures for catalysis. nih.govrsc.org

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes linked by organic ligands. The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the geometry and chemical nature of its organic linkers.

This compound possesses the key attributes of an effective MOF linker:

A Rigid Structure: The biphenyl core provides the rigidity necessary to form stable, porous frameworks rather than collapsing into dense, non-porous structures.

Coordinating Group: The carboxylate group is a classic binding moiety for forming the metal-ligand bonds that define the MOF structure.

Tunable Functionality: The fluorine and trifluoromethyl groups decorate the pore interiors of a hypothetical MOF built from this linker. These fluorine atoms can impart unique properties to the framework, such as hydrophobicity and specific affinities for gas sorption or guest molecules.

Integration into Functional Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their bulk properties, leading to advanced functional materials. The high fluorine content and rigid structure of this compound make it a prime candidate for use in liquid crystals and optoelectronic materials.

Fluorine is a crucial element in the design of modern liquid crystal (LC) materials for display applications. researchgate.net The introduction of fluorine atoms or trifluoromethyl groups can confer several desirable properties:

Enhanced Dielectric Anisotropy (Δε): The strong dipole moment of C-F bonds can be leveraged to create LCs with either positive or negative dielectric anisotropy, a critical parameter for different display modes. beilstein-journals.org

Lower Viscosity: Fluorination can reduce intermolecular interactions, leading to lower viscosity and faster switching times in LC devices. researchgate.net

Widened Mesophase Range: Fluorine substituents can disrupt crystal packing, lowering the melting point and widening the temperature range over which the material exhibits its liquid crystalline phase. researchgate.net

The biphenyl core of this compound is a common mesogen (the rigid part of an LC molecule). Research on fluorinated tolanecarboxylic acids has demonstrated the formation of photoluminescent, hydrogen-bonded dimer-type liquid crystals. mdpi.com This indicates that the title compound could be used to synthesize new LC materials, potentially with unique photophysical properties.

Key Attributes for Liquid Crystal Applications

| Structural Feature | Contribution to Liquid Crystal Properties | Supporting Principle |

|---|---|---|

| Fluorine & CF₃ Groups | Increases dielectric anisotropy, lowers viscosity, widens nematic phase range. | Fluorine's high electronegativity and the stability of the C-F bond induce polarity and modify intermolecular forces. researchgate.netbeilstein-journals.org |

| Biphenyl Core | Provides the molecular rigidity (mesogenic character) required for forming ordered LC phases. | The elongated, rigid shape is a fundamental requirement for mesogen design. nih.gov |

| Carboxylic Acid | Can form hydrogen-bonded dimers, creating larger, supramolecular mesogens with enhanced thermal stability. | Hydrogen bonding is a known strategy to induce or stabilize liquid crystalline phases in carboxylic acid derivatives. mdpi.com |

The synthesis of luminescent materials, particularly those involving lanthanide ions, often relies on organic ligands that can efficiently absorb energy and transfer it to the metal center. This is known as the "antenna effect." Aromatic carboxylic acids are excellent ligands for this purpose. researchgate.netnih.gov

When complexed with lanthanide ions such as Europium (Eu³⁺) or Terbium (Tb³⁺), the fluorinated biphenyl moiety of this compound can act as a light-harvesting chromophore. nih.gov It absorbs UV radiation and transfers the energy to the lanthanide ion, which then emits light at its characteristic, sharp wavelengths (red for Eu³⁺, green for Tb³⁺). The presence of C-F bonds instead of C-H bonds is beneficial as it reduces non-radiative decay pathways from high-frequency vibrations, potentially increasing the luminescence quantum yield. researchgate.net

As noted previously, the ability of the structurally similar 3-Fluoro-4-(trifluoromethyl)benzoic acid to form magnetic clusters with dysprosium highlights the dual potential of this class of compounds in creating materials with both unique magnetic and optical properties. ossila.com

Analogous Research in Functional Organometallic Materials

| Related Compound | Metal Ion | Resulting Material/Property | Reference |

|---|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Dysprosium (Dy³⁺) | pH-tuneable magnetic organometallic clusters with slow magnetic relaxation. | ossila.com |

| 4-Fluorobenzoic acid | Europium (Eu³⁺), Terbium (Tb³⁺) | Coordination polymers exhibiting characteristic red and green luminescence. | researchgate.net |